

Mefuparib Hydrochloride: A Deep Dive into its Role in DNA Damage Repair

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Compound of Interest

Compound Name: Mefuparib hydrochloride

Cat. No.: B3028005

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Introduction

Mefuparib hydrochloride (MPH), also known as PHP101, is a potent and selective, orally active inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2.[1][2][3] These enzymes are critical components of the DNA damage response (DDR), particularly in the base excision repair (BER) pathway that addresses single-strand breaks (SSBs).[4][5] By inhibiting PARP, **mefuparib hydrochloride** disrupts the repair of SSBs, which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[6] In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for repairing DSBs, this accumulation of unrepaired DNA damage triggers a synthetic lethal effect, leading to selective cancer cell death.[2][5] This technical guide provides a comprehensive overview of **mefuparib hydrochloride**'s mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

Mefuparib hydrochloride functions as a substrate-competitive inhibitor of PARP1 and PARP2.[2] In the event of a single-strand DNA break, PARP1 is recruited to the damage site. It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation cascade serves as a scaffold to recruit

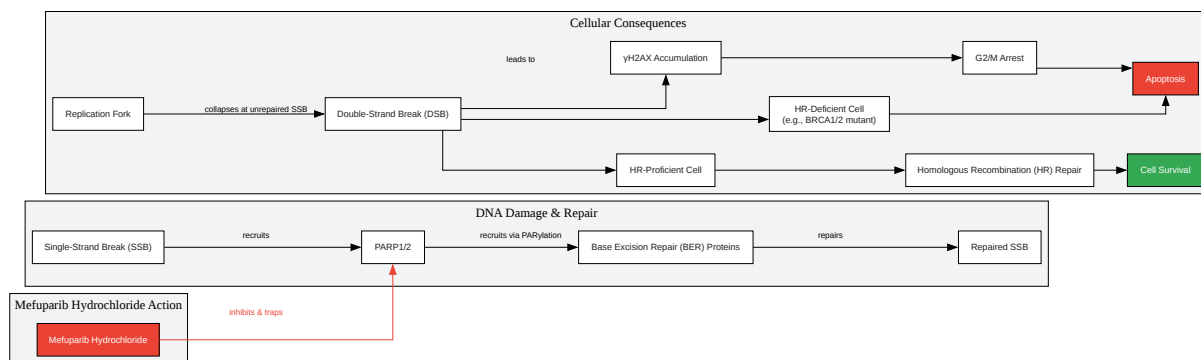
other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to facilitate the repair of the single-strand break.[7]

Mefuparib hydrochloride binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR chains.[2] This inhibition has two major consequences:

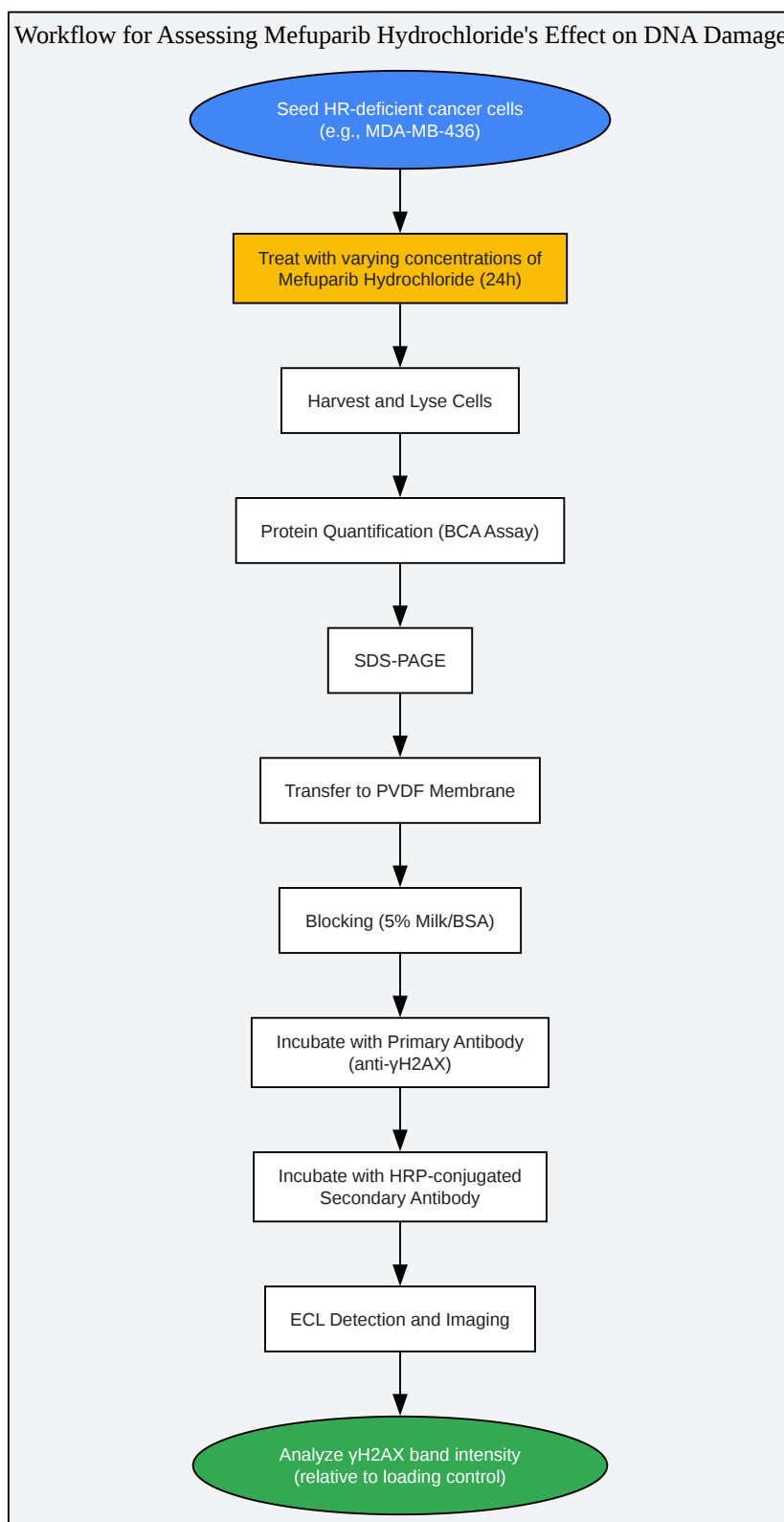
- **Inhibition of Single-Strand Break Repair:** The recruitment of the BER machinery is impaired, leading to the persistence of single-strand breaks.[8]
- **PARP Trapping:** The inhibitor not only blocks the catalytic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is a significant obstacle to DNA replication.[6]

When a replication fork encounters an unrepaired single-strand break or a trapped PARP-DNA complex, the fork can collapse, resulting in the formation of a double-strand break.[6] In healthy cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently and accurately repaired. However, in cancer cells with mutations in HR genes such as BRCA1 or BRCA2, these DSBs cannot be properly repaired.[5] The accumulation of these unrepaired DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2] This selective killing of HR-deficient cancer cells is known as synthetic lethality.[2]

Signaling Pathway Diagram



Workflow for Assessing Mefuparib Hydrochloride's Effect on DNA Damage

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